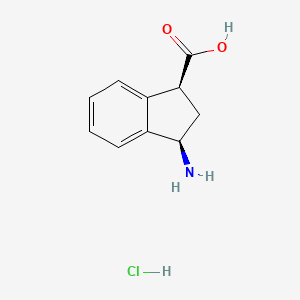

(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl

説明

Historical Context and Development

The synthesis of (±)-cis-3-amino-1-indanecarboxylic acid hydrochloride traces its origins to broader investigations into indane derivatives during the late 20th century. Early work focused on indane's potential as a rigid aromatic scaffold for drug design, particularly in central nervous system therapeutics. The compound's specific development accelerated with the recognition of β-amino acids as privileged motifs in peptidomimetics and enzyme inhibitors. A pivotal advancement occurred in 2025 with the publication of a practical enantiodivergent synthesis route using organocatalytic Michael additions to indenones, enabling gram-scale production of both enantiomers with >95% enantiomeric excess. This methodological breakthrough addressed longstanding challenges in accessing enantiopure indane-carboxylic acid derivatives, which had previously relied on low-yielding resolution techniques.

Significance in Chemical Research

As a chiral β-amino acid, (±)-cis-3-amino-1-indanecarboxylic acid hydrochloride bridges synthetic organic chemistry and pharmaceutical development. Its significance arises from three key attributes:

- Stereochemical versatility : The cis-configuration of amino and carboxyl groups creates a defined spatial arrangement for asymmetric catalysis and molecular recognition.

- Structural rigidity : The fused bicyclic system restricts conformational flexibility, enhancing binding specificity in enzyme-substrate interactions.

- Dual functionality : The presence of both amino and carboxylic acid groups enables participation in diverse reaction pathways, from peptide coupling to metal chelation.

These properties have made it indispensable for studying neurotransmitter modulation mechanisms and designing protease inhibitors with improved metabolic stability compared to linear analogs.

Relationship to Other Indane Derivatives

The compound occupies a unique niche within the indane derivative family, distinguished by its amino-carboxylic acid functionality:

Unlike indane-1,3-dione derivatives that primarily serve as electron acceptors in materials science, this amino-carboxylic acid derivative exhibits pronounced biological activity due to its structural mimicry of proteinogenic amino acids. Its relationship to camonagrel highlights the therapeutic potential of indane-carboxylic acid scaffolds when combined with specific functional groups.

Nomenclature and Structural Classification

The systematic IUPAC name rac-(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride precisely defines the compound's stereochemical and compositional attributes. Key structural and physicochemical properties include:

Structure

3D Structure of Parent

特性

IUPAC Name |

(1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWVCGBGVWEMGY-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2[C@@H]1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111634-94-7 | |

| Record name | rac-(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of indanone derivatives, which undergo amination and subsequent cyclization to form the indane ring structure. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₃ClN₁O₂

- Molar Mass : Approximately 177.2 g/mol

- Form : Exists as a hydrochloride salt, enhancing solubility and stability in aqueous solutions.

The presence of both an amino group and a carboxylic acid group allows for diverse chemical reactivity, making cis-3-AI a versatile building block in organic synthesis.

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : Cis-3-AI serves as a precursor for the synthesis of more complex molecules. Its unique structure facilitates various chemical reactions, including oxidation, reduction, and substitution.

- Reaction Types :

- Oxidation : The amino group can be oxidized to form oxo derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

-

Biology

- Enzyme-Substrate Interaction Studies : Cis-3-AI is used as a model compound to investigate interactions between enzymes and substrates, providing insights into biochemical pathways.

- Neurotransmitter Modulation : Research indicates that cis-3-AI can influence neurotransmitter systems, particularly glutamate and GABA, suggesting potential therapeutic applications in neurological disorders.

-

Industry

- Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals and materials due to its unique structural properties.

Neuroprotective Effects

A study explored the neuroprotective properties of cis-3-AI in neurodegeneration models. Results indicated that treatment with cis-3-AI significantly reduced neuronal cell death and improved functional outcomes in animal models, highlighting its potential for treating neurodegenerative diseases.

Antiviral Activity

Preliminary findings suggest that cis-3-AI exhibits antiviral properties against the hepatitis C virus (HCV). In vitro experiments demonstrated enhanced efficacy when combined with standard antiviral therapies, indicating its potential role in developing new antiviral treatments.

作用機序

The mechanism by which (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The indane ring structure provides rigidity, which can affect the binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs: Indane vs. Quinuclidine Derivatives

A structurally related compound, (R)-(+)-3-aminoquinuclidine dihydrochloride (CAS: 123536-14-1), shares the HCl counterion but differs in backbone geometry. The quinuclidine system (a bicyclic amine) lacks the carboxylic acid moiety present in the indane derivative, altering its reactivity and applications. Key comparisons include:

However, the indane derivative’s dual functional groups enable broader utility in peptidomimetics .

Stereochemical Variants: cis vs. trans Isomers

The cis configuration of (±)-3-amino-1-indanecarboxylic acid HCl distinguishes it from trans isomers. Studies on analogous compounds (e.g., cyclohexane-based amino acids) show that cis isomers often exhibit:

- Higher aqueous solubility due to intramolecular hydrogen bonding between the amino and carboxylic acid groups.

- Reduced metabolic stability compared to trans isomers, as the cis configuration may increase susceptibility to enzymatic degradation.

No direct data exists for the indane system, but extrapolation from cyclohexane analogs suggests similar trends.

Counterion Comparison: HCl vs. H₂SO₄ Salts

While HCl is the preferred counterion for pharmaceutical salts due to low toxicity and high solubility, sulfuric acid (H₂SO₄) is used in industrial processes like clay activation (e.g., smectite soil treatment for palm oil refining) . Key differences:

| Parameter | HCl Salts | H₂SO₄ Salts |

|---|---|---|

| Solubility (Water) | High | Moderate to high |

| Industrial Cost | Higher | Lower (e.g., 2N H₂SO₄ costs 50% less than 1N HCl) |

| Toxicity | Generally low | Higher corrosivity |

Physicochemical and Industrial Relevance

The compound’s indane backbone provides rigidity compared to linear amino acids like GABA (γ-aminobutyric acid), enhancing receptor binding specificity. In industrial contexts, HCl’s role extends beyond salt formation:

- Acid Activation : HCl is less efficient than H₂SO₄ in smectite clay activation (leachate COD reduction: 802 → 128 mg/L with H₂SO₄ vs. lesser efficacy with HCl) .

- Synthesis: HCl is preferred for protonating amino groups during crystallization, avoiding sulfate-induced side reactions.

Gaps and Contradictions

- Toxicological Data: Both (±)-cis-3-amino-1-indanecarboxylic acid HCl and its quinuclidine analog lack comprehensive safety profiles, limiting risk assessments .

- Industrial vs. Pharmaceutical Use : While H₂SO₄ dominates cost-sensitive industrial processes, HCl remains critical in pharmaceutical salt formation despite higher costs .

生物活性

(+/-)-cis-3-Amino-1-indanecarboxylic acid hydrochloride (also referred to as cis-3-AI) is a beta-amino acid characterized by its unique indane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in influencing neurotransmitter systems and serving as a versatile building block in organic synthesis. This article reviews the biological activity of cis-3-AI, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of cis-3-AI is C₁₁H₁₃ClN₁O₂, with a molar mass of approximately 177.2 g/mol. It exists as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions. The presence of the indane ring contributes to its unique pharmacological properties.

Research indicates that cis-3-AI may mimic natural amino acids, potentially affecting receptor binding and signaling pathways. Its structural characteristics allow it to influence neurotransmitter activity, which is crucial for various physiological functions.

Neurotransmitter Interaction

Studies have shown that cis-3-AI can modulate the activity of neurotransmitters such as glutamate and GABA. This modulation suggests potential applications in treating neurological disorders where these neurotransmitters are dysregulated.

In Vitro Studies

In vitro studies have demonstrated that cis-3-AI exhibits moderate cytotoxicity against various cancer cell lines. For example, it showed an IC₅₀ value of 86 μM against liver cancer cells (WRL-68) . Furthermore, quantitative structure-activity relationship (QSAR) studies indicate that similar compounds can inhibit enzymes critical for cancer progression .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of cis-3-AI in models of neurodegeneration. The results indicated that treatment with cis-3-AI significantly reduced neuronal cell death and improved functional outcomes in animal models .

- Antiviral Activity : Preliminary findings suggest that cis-3-AI may possess antiviral properties, particularly against hepatitis C virus (HCV). The compound was tested alongside standard antiviral therapies and showed enhanced efficacy when combined with other agents .

Comparative Analysis with Similar Compounds

The following table compares cis-3-AI with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| cis-3-Aminocyclohexanecarboxylic Acid | C₈H₁₃N₁O₂ | Used in pain management |

| cis-3-Aminocyclobutanecarboxylic Acid | C₇H₉N₁O₂ | Smaller cyclobutane structure |

| (±)-3-Aminophenylalanine | C₉H₁₂N₂O₂ | Important for protein synthesis |

| (±)-3-Aminobutyric Acid | C₄H₉N₁O₂ | Known for GABAergic activity |

The structural complexity of cis-3-AI distinguishes it from these compounds, potentially offering unique pharmacological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of indane-derived precursors under acidic or basic catalysis. For example, cyclization of a substituted indane precursor using HCl as a catalyst at elevated temperatures (80–100°C) yields the cis-isomer with >70% efficiency . Key parameters include:

-

Catalyst : Strong acids (e.g., HCl) or bases (e.g., NaOH) to promote ring closure.

-

Temperature : 80–120°C to overcome activation energy barriers.

-

Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity.

-

Yield Optimization : Adjusting stoichiometry of precursors and reaction time (6–12 hours) minimizes byproducts like trans-isomers or decarboxylated derivatives .

- Data Table :

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-catalyzed | HCl | 90 | 75 | 92 |

| Base-catalyzed | NaOH | 110 | 68 | 88 |

| Solvent-free | None | 120 | 60 | 85 |

Q. How can researchers characterize the stereochemical configuration of (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Confirmation via X-ray crystallography or circular dichroism (CD) spectroscopy is recommended for absolute configuration determination. NMR analysis (e.g., -NOESY) can identify spatial proximity of the amino and carboxyl groups on the indane ring, confirming the cis configuration .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the compound’s neuroprotective efficacy in different in vitro models?

- Methodological Answer : Contradictions may arise from cell-type-specific responses or variations in experimental conditions. To address this:

- Standardize Models : Use primary neuronal cultures (e.g., rat cortical neurons) alongside immortalized cell lines (e.g., SH-SY5Y) under identical oxygen-glucose deprivation (OGD) protocols.

- Dose-Response Analysis : Test a range of concentrations (1–100 µM) to identify therapeutic windows.

- Mechanistic Profiling : Combine Western blotting (e.g., Bcl-2/Bax ratios) and calcium imaging to assess anti-apoptotic and ion channel modulation effects .

- Key Variables : pH (6.5–7.4), temperature (37°C vs. room temperature), and presence of serum proteins (e.g., albumin) can alter compound stability and bioavailability .

Q. How does the stereochemistry of (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl influence its interaction with viral proteases, and how can this be validated?

- Methodological Answer : The cis configuration positions the amino and carboxyl groups on the same face of the indane ring, enabling hydrogen bonding with active-site residues of viral proteases (e.g., HCV NS3/4A). Validation steps:

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses of cis vs. trans isomers.

- Enzymatic Assays : Compare IC values in protease inhibition assays (e.g., fluorogenic substrate cleavage).

- Mutagenesis Studies : Introduce mutations (e.g., D168A in NS3/4A) to identify critical binding residues .

Q. What strategies can improve the compound’s metabolic stability for in vivo neuroprotection studies?

- Methodological Answer :

- Prodrug Design : Esterify the carboxyl group to enhance blood-brain barrier (BBB) penetration.

- Co-administration : Use P-glycoprotein inhibitors (e.g., cyclosporine A) to reduce efflux.

- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma and brain homogenates post-administration to quantify half-life and metabolite formation .

Data Contradiction Analysis

Q. Why do some studies report potent antiviral activity while others show negligible effects?

- Root Causes :

- Viral Strain Variability : HCV genotype 1 vs. 3 may exhibit differential protease susceptibility.

- Experimental Design : Cell-free vs. cell-based assays (e.g., replicon systems) yield divergent EC values.

- Resolution : Perform side-by-side comparisons using standardized assays (e.g., HCV subgenomic replicon system for genotype 1b) and validate with clinical isolates .

Structural and Functional Insights

Q. How does the indane ring’s rigidity affect the compound’s bioactivity compared to flexible analogs?

- Methodological Answer : The indane ring imposes conformational constraints, enhancing target selectivity. Compare with flexible analogs (e.g., cyclohexane derivatives) via:

- SAR Studies : Synthesize analogs with varying ring sizes and assess IC in enzyme assays.

- Thermodynamic Analysis : Measure binding entropy/enthalpy using isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。